molecular formula C7H6ClNO2 B179594 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 156840-59-4

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B179594
CAS No.: 156840-59-4
M. Wt: 171.58 g/mol
InChI Key: DEJQDCVTJHJEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is characterized by its unique structure, which includes a chlorine atom attached to a dihydro-dioxino-pyridine ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the chlorination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the ring . Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and efficiency. The process is typically conducted in specialized reactors that allow for precise control of temperature, pressure, and reaction time to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
  • 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Uniqueness

8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJQDCVTJHJEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618665
Record name 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156840-59-4
Record name 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.